

## An In-depth Technical Guide to 2-Cyclohexyl-2hydroxyacetic Acid

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Compound of Interest

Compound Name: 2-Cyclohexyl-2-hydroxyacetic acid

Cat. No.: B185313

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### **Abstract**

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of **2-Cyclohexyl-2-hydroxyacetic acid**. Drawing from available data, this document summarizes key quantitative information, outlines a putative synthesis protocol, and explores its likely biological context based on its structural similarity to precursors of known pharmacologically active agents. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly in the area of anticholinergic compounds.

### **Chemical Structure and Identification**

**2-Cyclohexyl-2-hydroxyacetic acid**, also known as cyclohexylglycolic acid, is an alphahydroxy acid characterized by a cyclohexyl substituent at the alpha-carbon of a glycolic acid backbone.

**Chemical Structure:** 

Figure 1: Chemical structure of 2-Cyclohexyl-2-hydroxyacetic acid.

Table 1: Chemical Identifiers



Identifier	Value	Reference
CAS Number	4442-94-8	[1][2][3]
Molecular Formula	C8H14O3	[1][2][3]
Molecular Weight	158.19 g/mol	[1][2][3]
IUPAC Name	2-cyclohexyl-2-hydroxyacetic acid	[1]
Synonyms	Cyclohexylglycolic acid, Cyclohexyl(hydroxy)acetic acid, Hexahydromandelic acid	[1][2][4]
InChI	InChI=1S/C8H14O3/c9- 7(8(10)11)6-4-2-1-3-5-6/h6- 7,9H,1-5H2,(H,10,11)	[1]
InChIKey	RRDPWAPIJGSANI- UHFFFAOYSA-N	[1]
SMILES	C1CCC(CC1)C(C(=O)O)O	[1][3][4]

## **Physicochemical Properties**

Experimentally determined physicochemical data for **2-Cyclohexyl-2-hydroxyacetic acid** is not readily available in the reviewed literature. The following table summarizes computed data and available experimental information.

Table 2: Physicochemical Properties



Property	Value	Reference
XLogP3	1.5	[1]
Topological Polar Surface Area (TPSA)	57.5 Ų	[1][4]
Hydrogen Bond Donor Count	2	[1][4]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[4]
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]

## **Spectroscopic Data**

Detailed experimental spectra for **2-Cyclohexyl-2-hydroxyacetic acid** are not widely published. The following represents predicted data and information available from spectral databases.

Table 3: Spectroscopic Data



Technique	Data	Reference
<sup>13</sup> C Nuclear Magnetic Resonance (NMR)	A <sup>13</sup> C NMR spectrum is available in the SpectraBase database, sourced from Fluka AG. Specific chemical shifts are not detailed in the available search results.	[1]
Infrared (IR) Spectroscopy	An FTIR spectrum (KBr wafer) is available in the SpectraBase database, sourced from Fluka Chemie AG. Specific peak assignments are not detailed in the available search results.	[1]
Mass Spectrometry (MS)	Predicted collision cross- section values (Ų) for various adducts are available. For example, for the [M+H] <sup>+</sup> adduct, the predicted CCS is 134.9 Ų.	[5]

## **Synthesis and Purification**

A detailed experimental protocol for the synthesis of **2-Cyclohexyl-2-hydroxyacetic acid** is not explicitly available in the reviewed literature. However, based on the synthesis of the structurally similar and pharmaceutically relevant intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a Grignard reaction is the most probable synthetic route.[6][7]

### **Putative Synthesis Protocol: Grignard Reaction**

This proposed protocol is adapted from established methods for analogous compounds.

Reaction Scheme:

Materials and Reagents:

### Foundational & Exploratory





- Magnesium turnings
- Iodine crystal
- Anhydrous diethyl ether
- Cyclohexyl bromide
- · Ethyl glyoxalate
- Hydrochloric acid (for workup)
- Saturated aqueous ammonium chloride
- · Anhydrous magnesium sulfate
- Solvents for recrystallization (e.g., ethanol/water, hexane/ethyl acetate)

#### Procedure:

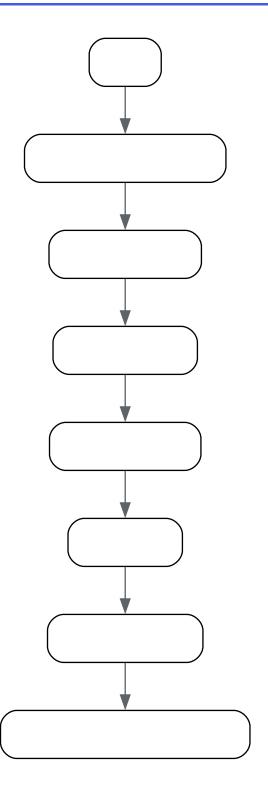
- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are covered with anhydrous diethyl ether. A crystal of iodine is added to activate the magnesium. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide. The reaction is typically maintained at reflux.
- Grignard Reaction: The solution of ethyl glyoxalate in anhydrous diethyl ether is cooled in an
  ice bath. The prepared Grignard reagent is then added dropwise to the stirred solution of
  ethyl glyoxalate. The reaction progress can be monitored by thin-layer chromatography
  (TLC).
- Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2-cyclohexyl-2-hydroxyacetate.



- Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide followed by acidification).
- Purification: The crude 2-Cyclohexyl-2-hydroxyacetic acid can be purified by recrystallization.[7] Suitable solvent systems for recrystallization of polar organic acids include ethanol/water or hexane/ethyl acetate mixtures. The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR).

### **Logical Workflow for Synthesis and Purification**





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Figure 2: Workflow for the synthesis and purification of **2-Cyclohexyl-2-hydroxyacetic acid**.

## **Potential Biological Activity and Signaling Pathways**



Direct experimental evidence for the biological activity of **2-Cyclohexyl-2-hydroxyacetic acid** is limited in the public domain. However, its structural similarity to 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key precursor in the synthesis of the anticholinergic drug oxybutynin, strongly suggests that it may interact with muscarinic acetylcholine receptors.[6] Anticholinergic drugs function by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors.

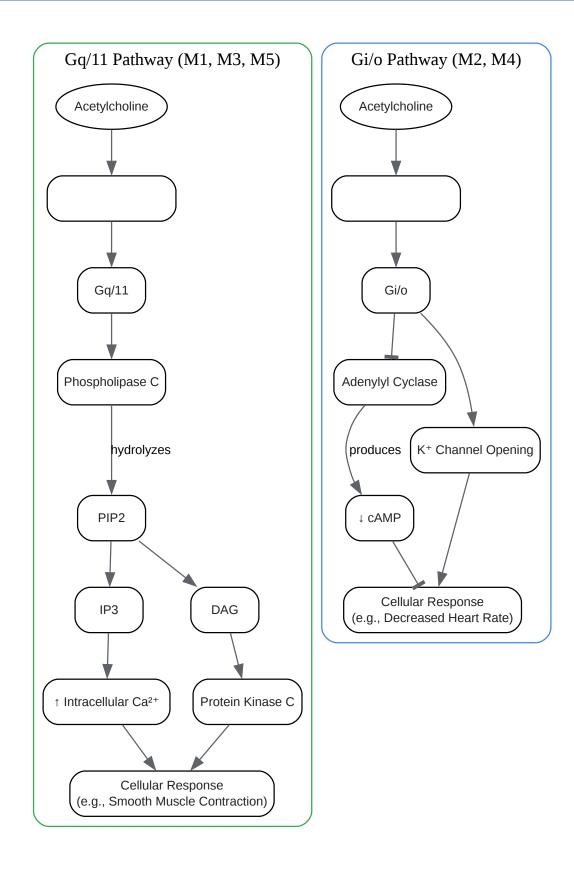
# **Putative Mechanism of Action: Muscarinic Receptor Antagonism**

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 couple to Gi/o proteins. Blockade of these receptors by an antagonist like oxybutynin leads to a range of physiological effects, including relaxation of smooth muscle, which is the basis for its use in treating overactive bladder.

# Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathways initiated by the activation of Gq/11 and Gi/o coupled muscarinic receptors. An antagonist would block these pathways by preventing the initial binding of acetylcholine.





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Figure 3: General signaling pathways of Gq/11 and Gi/o coupled muscarinic receptors.



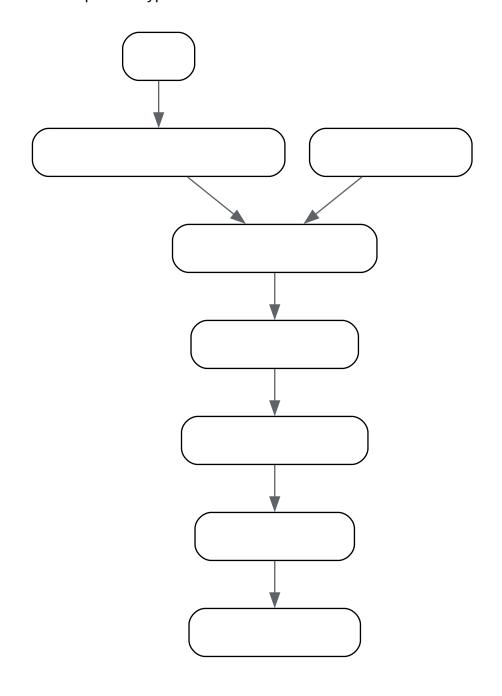


## **Experimental Protocols for Biological Evaluation**

To investigate the potential antimuscarinic activity of **2-Cyclohexyl-2-hydroxyacetic acid**, a competitive radioligand binding assay is a standard and informative experiment.

# **Experimental Workflow: Competitive Radioligand Binding Assay**

This workflow outlines the key steps to determine the binding affinity of a test compound for a specific muscarinic receptor subtype.





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Figure 4: Experimental workflow for a competitive radioligand binding assay.

### **Detailed Steps:**

- Preparation of Cell Membranes: Obtain or prepare cell lines that stably express the human muscarinic receptor subtype of interest (e.g., M1, M2, or M3). Homogenize the cells and prepare a membrane fraction by centrifugation.
- Preparation of Ligands: Prepare a stock solution of a suitable radioligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine). Prepare a series of dilutions of the test compound, **2-Cyclohexyl-2-hydroxyacetic acid**.
- Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known antagonist like atropine).
- Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand in the solution.
- Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The data is analyzed to generate a competition curve by plotting the percentage of specific binding against the concentration of the test compound. From this curve, the IC<sub>50</sub> (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

### Conclusion

**2-Cyclohexyl-2-hydroxyacetic acid** is a readily synthesizable small molecule with potential for further investigation in drug discovery. While experimental data on its physicochemical properties and biological activity are currently sparse, its structural relationship to precursors of



established anticholinergic drugs provides a strong rationale for its evaluation as a muscarinic receptor antagonist. The synthetic and analytical protocols outlined in this guide offer a framework for researchers to produce and characterize this compound, and to explore its pharmacological profile. Further studies are warranted to elucidate its precise biological mechanism of action and to determine its potential as a lead compound for the development of new therapeutics.

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